molecular formula C10H8F4O3 B14777284 2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde

2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14777284
M. Wt: 252.16 g/mol
InChI Key: FHPIQFQSXIPSHD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine, methoxymethoxy, and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and methoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and interacting with target proteins. The methoxymethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxymethoxy group provides additional reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

2-fluoro-3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O3/c1-16-5-17-8-3-7(10(12,13)14)2-6(4-15)9(8)11/h2-4H,5H2,1H3

InChI Key

FHPIQFQSXIPSHD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1F)C=O)C(F)(F)F

Origin of Product

United States

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